molecular formula C8H16N2O5 B12061854 2-Acetamido-1-amino-1,2-dideoxy-B-D-gluc opyranose

2-Acetamido-1-amino-1,2-dideoxy-B-D-gluc opyranose

Cat. No.: B12061854
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose can be synthesized through several methods. One common approach involves the acetylation of glucosamine, where glucosamine is reacted with acetic anhydride under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose often involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced reactors and purification systems to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-acetylglucosaminic acid, while reduction could produce N-acetylglucosamine .

Mechanism of Action

The mechanism of action of 2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of glycosyl groups to target molecules. This process is crucial in the formation of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-1-amino-1,2-dideoxy-B-D-glucopyranose is unique due to its specific acetylation pattern and its role as a precursor in the synthesis of various glycosylated compounds. Its ability to participate in diverse chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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